Z-DL-Asp-OH
Description
Overview of Protected Amino Acids in Chemical Synthesis
In the realm of chemical synthesis, particularly when dealing with multifunctional molecules like amino acids, controlling reactivity is paramount. Amino acids possess at least two reactive functional groups: an amino group (-NH2) and a carboxyl group (-COOH). nih.gov To facilitate the formation of a peptide bond between two amino acids in a controlled manner, it is essential to temporarily block the reactivity of one of the functional groups while the other participates in the desired reaction. This is achieved through the use of "protecting groups." wikipedia.orgnih.gov
Significance of Protecting Groups in Organic Chemistry
Protecting groups are chemical moieties that are reversibly attached to a functional group in a molecule to prevent it from reacting during a chemical transformation that is being carried out on another part of the molecule. wikipedia.orgnih.gov The use of protecting groups is a fundamental strategy in multistep organic synthesis, enabling chemists to achieve high selectivity and yield in complex reactions. proquest.comwikipedia.org A good protecting group must meet several criteria: it should be easy to introduce in high yield, it must be stable under the conditions of the subsequent reaction(s), and it must be readily removable in high yield without affecting other functional groups in the molecule. researchgate.net By temporarily masking reactive sites, protecting groups allow for the precise and predictable synthesis of complex organic molecules, such as pharmaceuticals, natural products, and polymers. proquest.comtcichemicals.com
Evolution of Protecting Group Strategies in Peptide Synthesis
The history of peptide synthesis is intrinsically linked to the development of effective protecting group strategies. nih.gov Early efforts in peptide synthesis were hampered by the lack of methods to control the polymerization of amino acids. The breakthrough came with the introduction of the first practical amino-protecting group, the benzyloxycarbonyl (Cbz or Z) group, by Max Bergmann and Leonidas Zervas in 1932. dntb.gov.uagoogle.com This innovation paved the way for the rational, stepwise synthesis of peptides.
Over the decades, a variety of protecting groups have been developed for both the amino and carboxyl termini, as well as for the reactive side chains of amino acids. tcichemicals.commdpi.com A significant advancement was the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, which revolutionized the field. examine.com SPPS relies on the use of an insoluble polymer support and orthogonal protecting groups, which can be removed under different conditions, allowing for the sequential addition of amino acids to a growing peptide chain. examine.comthinkdochemicals.com Two major strategies in modern SPPS are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategies, each employing a different set of orthogonal protecting groups. nih.govexamine.com The continuous evolution of protecting group chemistry has enabled the synthesis of increasingly complex peptides and proteins for research and therapeutic applications. tcichemicals.com
Role of Benzyloxycarbonyl (Z-Cbz) Group in Amino Acid Protection
The benzyloxycarbonyl (Z or Cbz) group is one of the most well-established and widely used protecting groups for amines in organic synthesis, particularly in the context of amino acids and peptide chemistry. dntb.gov.uaresearchgate.netmdpi.com It is introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. mdpi.comgoogle.com The Z-group effectively suppresses the nucleophilic and basic properties of the amino group, preventing it from participating in unwanted side reactions during peptide coupling. google.com One of the advantages of the Z-group is that its introduction often leads to crystalline products that are easier to purify. mdpi.com
The Z-Cbz protecting group is known for its stability under a range of conditions, including mildly acidic and basic environments, which makes it compatible with many synthetic transformations. dntb.gov.ua This stability allows for selective reactions to be carried out at other sites of the molecule without affecting the protected amino group.
The removal, or "deprotection," of the Z-Cbz group can be achieved under specific conditions, most commonly through catalytic hydrogenolysis. dntb.gov.uagoogle.com In this process, the protected amino acid is treated with hydrogen gas in the presence of a palladium catalyst (Pd/C). dntb.gov.ua This reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. dntb.gov.ua
Alternatively, the Z-Cbz group can be removed by strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or neat hydrogen fluoride (B91410) (HF). researchgate.netmdpi.com This acid-catalyzed cleavage proceeds via an SN2 mechanism, where the protonated carbamate (B1207046) is attacked by a nucleophile, leading to the liberation of the amine. dntb.gov.ua The choice of deprotection method depends on the presence of other functional groups in the molecule that might be sensitive to either catalytic hydrogenation or strong acids.
The following table summarizes the key characteristics of the Z-Cbz protecting group:
| Property | Description |
| Introduction | Reaction with benzyl chloroformate (Cbz-Cl) and a mild base. google.com |
| Stability | Stable to mildly acidic and basic conditions. dntb.gov.ua |
| Cleavage Mechanisms | 1. Catalytic Hydrogenolysis: H2, Pd/C. dntb.gov.ua 2. Strong Acids: HBr/AcOH, HF. researchgate.net |
Contextualizing DL-Amino Acids in Biochemical and Synthetic Landscapes
While L-amino acids are the primary building blocks of proteins in most living organisms, their stereoisomers, D-amino acids, are also found in nature and play significant biological roles. wikipedia.org The term "DL-amino acid" refers to a racemic mixture, containing equal amounts of the D- and L-enantiomers. wikipedia.org In the context of chemical synthesis, DL-amino acids can be used as starting materials, and the resulting products may be a mixture of stereoisomers. The study of DL-amino acids is important for understanding both their natural functions and their potential applications in various fields.
Prevalence and Metabolism of D-Amino Acids in Biological Systems
For a long time, D-amino acids were thought to be largely absent from higher organisms. However, with the advent of more sensitive analytical techniques, it has become clear that D-amino acids, including D-aspartate and D-serine, are present in mammals and have important physiological functions. D-aspartate, for instance, is found in the central nervous system and endocrine glands and is involved in neurogenesis and hormone regulation. dntb.gov.ua
The levels of D-amino acids in tissues are regulated by specific enzymes. Their synthesis can occur through the action of racemases, which convert L-amino acids to their D-counterparts. dntb.gov.ua For example, serine racemase can synthesize D-serine from L-serine. The degradation of D-amino acids is primarily carried out by D-amino acid oxidase (DAO) and, in the case of acidic D-amino acids like D-aspartate, by D-aspartate oxidase (DDO). nih.govwikipedia.org DDO is a flavoenzyme that catalyzes the oxidative deamination of D-aspartate to produce oxaloacetate, ammonia, and hydrogen peroxide. nih.govresearchgate.netdntb.gov.ua This enzymatic degradation is a key mechanism for controlling the concentration and physiological effects of D-aspartate in the body. wikipedia.orgdntb.gov.ua
The table below outlines the key enzymes involved in the metabolism of D-aspartate:
| Enzyme | Function |
| Aspartate Racemase | Synthesizes D-aspartate from L-aspartate. dntb.gov.ua |
| D-Aspartate Oxidase (DDO) | Degrades D-aspartate into oxaloacetate, ammonia, and hydrogen peroxide. nih.govdntb.gov.ua |
Importance of Racemic Mixtures in Chemical Synthesis
In the realm of chemical synthesis, a racemic mixture is a 50:50 combination of two molecules that are non-superimposable mirror images of each other, known as enantiomers. ardena.com The production of chiral molecules through synthetic routes often yields racemic mixtures unless a chiral influence is introduced. ardena.com This makes the synthesis of a racemate generally less complex and more cost-effective than producing a single, pure enantiomer. ardena.com
While enantiomers of a chiral compound share most physical properties, they can exhibit different biological activities. This distinction is critical in fields like pharmacology, where one enantiomer may be therapeutic while the other is inactive or even harmful. However, the initial synthesis of a racemic mixture is a common and vital step. It serves as the starting point for resolution processes, where the individual enantiomers are separated, or it can be used directly in applications where the stereochemistry is not critical.
Racemization Phenomena in Amino Acid Derivatives
Racemization is the process by which an enantiomerically pure substance is converted into a racemic mixture. In the context of amino acid derivatives like Z-DL-Asp-OH, racemization is a significant consideration, particularly during peptide synthesis. The activation of the carboxylic acid group of an N-protected amino acid, a necessary step for forming a peptide bond, can lead to the loss of stereochemical integrity at the alpha-carbon.
Several factors can influence the rate of racemization in amino acid derivatives. The process is often catalyzed by the presence of a base, which can facilitate the removal of the alpha-proton. The choice of solvent and the temperature at which reactions are conducted also play a crucial role. For aspartic acid derivatives specifically, a common side reaction is the formation of a succinimide (B58015) intermediate, also known as aspartimide formation. rsc.org This process is particularly prone to causing racemization. rsc.org Researchers have developed various strategies to minimize racemization during peptide synthesis, such as the use of specific coupling reagents or additives that can suppress the formation of these reactive intermediates.
| Factor | Influence on Racemization |
| Base | Catalyzes the removal of the alpha-proton, promoting racemization. |
| Solvent | The polarity and properties of the solvent can affect the stability of intermediates. |
| Temperature | Higher temperatures generally increase the rate of racemization. |
| Coupling Reagents | The choice of reagent to activate the carboxylic acid can influence the likelihood of racemization. |
| Protecting Groups | The nature of the N-protecting group can impact the acidity of the alpha-proton. |
| Aspartimide Formation | A common side reaction for aspartic acid derivatives that leads to racemization. rsc.org |
Positioning this compound as a Research Scaffold
A research scaffold in chemistry refers to a core molecular structure that can be systematically modified to create a library of related compounds. This compound, with its protected amine, two carboxylic acid groups, and a chiral center, serves as a versatile precursor or scaffold for the synthesis of more complex molecules. The racemic nature of this compound allows researchers to explore the synthesis of both D- and L-configured derivatives, or to use the mixture to produce diastereomeric products that can be separated more easily than enantiomers.
General Applications of Aspartic Acid Derivatives in Research
Derivatives of aspartic acid have found broad applications across various scientific disciplines. The presence of two carboxylic acid groups and an amine group allows for diverse chemical modifications, leading to materials with unique properties.
One of the most significant applications is in the synthesis of poly(aspartic acid) (PASP), a biodegradable and biocompatible polymer. nih.govnih.gov PASP and its derivatives are extensively studied for biomedical applications, including the development of hydrogels for tissue engineering and systems for the controlled delivery of drugs. nih.govnih.gov These polymers can be designed to respond to specific stimuli, such as pH, allowing for targeted release of their payload. nih.gov
Furthermore, aspartic acid derivatives are used in the development of functionalized nanoparticles, such as aspartic acid-stabilized iron oxide nanoparticles, which have potential uses in biomedical imaging and therapy. mdpi.com In organic synthesis, these derivatives serve as building blocks for creating novel bioactive molecules and complex peptides. nih.gov The ability to start from a racemic precursor like this compound provides a flexible entry point into the synthesis of a wide array of these advanced materials and compounds.
| Application Area | Specific Use of Aspartic Acid Derivatives |
| Biomedical Polymers | Synthesis of poly(aspartic acid) (PASP) for drug delivery systems and hydrogels. nih.govnih.gov |
| Tissue Engineering | Use of PASP-based hydrogels as scaffolds for cell growth. nih.gov |
| Nanotechnology | Development of aspartic acid-coated nanoparticles for biomedical applications. mdpi.com |
| Organic Synthesis | Precursors for the synthesis of complex peptides and other bioactive molecules. nih.gov |
| Biomaterials | Creation of biocompatible and biodegradable materials. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYXSKSTZAEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859586 | |
| Record name | N-[(Benzyloxy)carbonyl]aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78663-07-7, 1152-61-0 | |
| Record name | NSC88490 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbobenzoxy-L-aspartic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbobenzoxy-L-aspartic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Strategies Utilizing Z Dl Asp Oh
Preparation and Derivatization of Z-DL-Asp-OH
The preparation of this compound and its derivatives is a fundamental process in synthetic organic chemistry, providing essential building blocks for more complex molecules.
The most common method for synthesizing N-Cbz protected amino acids involves the reaction of the amino acid with benzyl (B1604629) chloroformate. This reaction, often performed under Schotten-Baumann conditions, typically uses a base, such as sodium hydroxide (B78521) or sodium carbonate, in a mixed aqueous-organic solvent system at a low temperature to facilitate the formation of the carbamate (B1207046) linkage. The Cbz group is valued for its stability under a range of conditions, yet it can be readily removed through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a method that generally does not affect other sensitive functional groups.
Alternative synthetic strategies can involve the regioselective opening of N-protected aspartic anhydrides. The choice of solvent can control the regioselectivity of the reaction; for instance, using benzene (B151609) as a solvent can favor the formation of the α-anilide when reacting with aniline.
The use of a racemic mixture (DL-form) in synthesis presents specific considerations. Protecting DL-aspartic acid with the Cbz group yields this compound, a mixture of Z-D-Asp-OH and Z-L-Asp-OH. This racemic starting material is often more economical to produce than its enantiomerically pure counterparts. However, for applications requiring stereochemical purity, such as the synthesis of biologically active peptides, a subsequent resolution step is necessary to separate the D- and L-enantiomers. The protection of the racemic mixture itself does not typically alter the 1:1 ratio of enantiomers. The primary challenge arises in the subsequent steps where these enantiomers must be separated or where one is selectively reacted.
Achieving enantiopure aspartic acid derivatives is critical for pharmaceutical applications. This can be accomplished either by starting with an enantiomerically pure material (e.g., L-aspartic acid) or by resolving a racemic mixture.
One common resolution method for racemic amino acids is the formation of diastereomeric salts. This involves reacting the racemic amino acid derivative with a pure chiral resolving agent, such as an optically active amine like α-methylbenzylamine. The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer of the amino acid can be recovered by treating the salt with acid. For example, using D(-)-α-methylbenzylamine resulted in the crystallization of the L-aspartic acid D-amine salt, from which optically pure L-aspartic acid was recovered.
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods for producing chiral amino acids. Enzymes operate with high chemo-, regio-, and enantioselectivity, often under mild reaction conditions.
Enzymatic resolution is a prominent technique. For instance, L-amino acid oxidase (L-AAO) from sources like Aspergillus fumigatus can selectively catalyze the oxidative deamination of the L-enantiomer in a racemic mixture, leaving the D-enantiomer untouched. This method has been successfully used to resolve DL-alanine, DL-phenylalanine, and DL-tyrosine, yielding the optically pure D-amino acids. While the A. fumigatus L-AAO was reported not to resolve DL-aspartic acid under the tested conditions, the principle remains a powerful tool for other amino acids. Another approach involves D-amino acid aminotransferases (D-AAT), which can convert D-aspartic acid into D-alanine, demonstrating the substrate specificity of these enzymes.
Engineered enzymes are also expanding the scope of biocatalysis. Phenylalanine ammonia-lyases (PALs), for example, have been engineered to catalyze the hydroamination of fumaric acid derivatives to produce L-aspartic acid derivatives with high enantioselectivity. This method is particularly valuable for synthesizing intermediates used in peptide synthesis.
| Enzymatic Method | Enzyme Type | Principle | Application Example | Reference(s) |
| Kinetic Resolution | L-Amino Acid Oxidase (L-AAO) | Selective oxidation of the L-enantiomer in a DL-mixture, leaving the D-enantiomer. | Production of optically pure D-alanine and D-phenylalanine. | , |
| Asymmetric Synthesis | D-Amino Acid Aminotransferase (D-AAT) | Transfer of an amino group to a keto-acid to form a specific D-amino acid. | Production of D-alanine from D-aspartic acid. | |
| Asymmetric Synthesis | Engineered Phenylalanine Ammonia-Lyase (PAL) | Hydroamination of a prochiral alkene to form a chiral amino acid. | Synthesis of tert-butyl protected L-aspartic acid from a fumaric acid derivative. | , |
| Kinetic Resolution | Penicillin Acylase | Selective hydrolysis of the N-acyl group from the L-enantiomer of an N-acyl-DL-amino acid. | Production of various chiral amino acids. |
Enantioselective Synthesis and Resolution Approaches to Aspartic Acid Derivatives
Integration of this compound in Peptide Synthesis
Protected amino acids are fundamental reagents for the stepwise construction of peptides. While the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl) protecting groups are dominant in modern solid-phase peptide synthesis (SPPS), the Cbz (Z) group remains significant, particularly in solution-phase synthesis and for specific orthogonal protection strategies.
In SPPS, an amino acid is covalently attached to a solid resin support, and the peptide chain is built up through sequential cycles of Nα-deprotection and coupling of the next protected amino acid. While Z-protected amino acids have limited direct application in standard Fmoc or Boc SPPS strategies due to non-orthogonal deprotection conditions, they are crucial in certain contexts. For instance, a Z-protected amino group can be used as an orthogonal protecting group in specialized syntheses where it is removed
Applications in Solid-Phase Peptide Synthesis (SPPS)
Challenges with Aspartimide Formation and Mitigation Strategies
A significant and persistent challenge in peptide synthesis involving aspartic acid residues is the formation of aspartimide (a succinimide (B58015) derivative). researchgate.netppke.hu This intramolecular cyclization side reaction is particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS) and can occur under both acidic and basic conditions. iris-biotech.de The reaction is especially favored when the aspartic acid residue is followed by amino acids with small side chains, such as glycine, asparagine, or serine. iris-biotech.de Aspartimide formation is problematic as it leads to a mixture of products, including the desired peptide, the aspartimide-containing peptide, and rearranged α- and β-peptides, which are difficult to separate and result in lower yields and product purity. researchgate.netnih.gov
Several strategies have been developed to minimize or suppress aspartimide formation:
Modification of Deprotection Conditions: Altering the conditions for the removal of the Fmoc protecting group can significantly reduce aspartimide formation. Adding an agent like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine (B6355638) solution used for Fmoc deprotection has been shown to be effective. biotage.com Using a weaker base, such as piperazine (B1678402), for Fmoc removal can also suppress this side reaction. biotage.com
Sterically Hindered Side-Chain Protecting Groups: Employing bulky protecting groups on the side chain carboxyl group of aspartic acid can sterically hinder the formation of the succinimide ring. biotage.com Examples of such protecting groups include 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die), which have demonstrated improvements over the standard tert-butyl (tBu) group. biotage.com However, these bulky groups can sometimes lead to reduced coupling efficiency and solubility issues. iris-biotech.denih.gov
Backbone Protection: Protecting the amide nitrogen of the peptide bond following the aspartic acid residue can completely prevent aspartimide formation by removing the nucleophilic nitrogen involved in the cyclization. ppke.hunih.gov Dmb (2,4-dimethoxybenzyl) and Hmb (2-hydroxy-4-methoxybenzyl) are examples of such backbone protecting groups. ppke.hunih.gov However, their application can be limited by poor coupling efficiencies, often necessitating their use as pre-formed dipeptide units. nih.gov
Cyanosulfurylides (CSY): A more recent and highly effective strategy involves masking the side-chain carboxylic acid with a cyanosulfurylide (CSY) protecting group. nih.govresearchgate.net This zwitterionic group forms a stable C-C bond with the aspartic acid side chain, effectively preventing aspartimide formation under standard SPPS conditions. nih.govresearchgate.net The CSY group is stable to both strong acids and bases but can be selectively removed under aqueous conditions using electrophilic halogenating agents like N-chlorosuccinimide (NCS). nih.govresearchgate.net This method has enabled the synthesis of challenging peptides that were previously inaccessible due to aspartimide formation. nih.govresearchgate.net
| Strategy | Description | Advantages | Disadvantages | References |
|---|---|---|---|---|
| Modification of Deprotection Conditions | Adding agents like HOBt to the piperidine solution or using weaker bases like piperazine for Fmoc removal. | Simple to implement. | May not completely eliminate the problem; HOBt is explosive when anhydrous. | biotage.com |
| Sterically Hindered Side-Chain Protecting Groups | Using bulky groups like Mpe or Die instead of tBu to protect the Asp side chain. | Effectively blocks succinimide ring formation. | Can reduce coupling efficiency and cause solubility issues. | iris-biotech.denih.govbiotage.com |
| Backbone Protection | Protecting the amide nitrogen following the Asp residue with groups like Dmb or Hmb. | Completely prevents aspartimide formation. | Poor coupling efficiencies often require the use of dipeptide building blocks. | ppke.hunih.gov |
| Cyanosulfurylides (CSY) | Masking the side-chain carboxylic acid with a CSY group. | Completely suppresses aspartimide formation; stable to standard SPPS conditions. | Requires a separate deprotection step with specific reagents. | nih.govresearchgate.net |
Compatibility with Orthogonal Protecting Group Strategies (e.g., Fmoc/Boc)
Orthogonal protecting group strategies are fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. peptide.comiris-biotech.de The two most widely used strategies are the Fmoc/tBu and the Boc/Bzl approaches. iris-biotech.de
The Z (benzyloxycarbonyl) group, as found in this compound, is a key component of the Boc/Bzl strategy, which is often employed in solution-phase peptide synthesis. peptide.comresearchgate.net In this strategy, the Nα-amino group is protected by the acid-labile Boc (tert-butyloxycarbonyl) group, while side-chain functional groups, including the carboxylic acid of aspartic acid, are often protected by benzyl (Bzl)-based groups. peptide.comiris-biotech.de The Z group itself is typically removed by catalytic hydrogenation. researchgate.net
The Fmoc/tBu strategy, which dominates solid-phase peptide synthesis, utilizes the base-labile Fmoc group for Nα-protection and acid-labile tBu-based groups for side-chain protection. iris-biotech.deiris-biotech.de While Z-protected amino acids are less common in standard Fmoc-SPPS, they can be incorporated under specific circumstances, particularly in fragment condensation strategies where a protected peptide segment is synthesized in solution using Z-chemistry and then coupled to a resin-bound peptide. iris-biotech.de
The orthogonality of these protecting groups is crucial for the synthesis of complex peptides. For instance, a peptide can be assembled on a solid support using Fmoc/tBu chemistry, and then a Z-protected amino acid or peptide fragment can be coupled in the final steps. The Z-group can then be selectively removed without affecting the tBu-based side-chain protecting groups. This allows for site-specific modifications or the continuation of peptide chain elongation.
| Protecting Group | Abbreviation | Cleavage Condition | Common Use | Orthogonal To | References |
|---|---|---|---|---|---|
| Benzyloxycarbonyl | Z | Catalytic Hydrogenation | Nα-amino group, side chains (e.g., Lys) | Boc, Fmoc, tBu | peptide.comresearchgate.net |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Nα-amino group | Fmoc, Z, Bzl | peptide.comiris-biotech.de |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Nα-amino group | Boc, Z, tBu, Bzl | iris-biotech.deiris-biotech.de |
| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Side chains (Asp, Glu, Ser, Thr, Tyr) | Fmoc, Z | iris-biotech.deiris-biotech.de |
| Benzyl | Bzl | Catalytic Hydrogenation, Strong Acid (HF) | Side chains (Asp, Glu, Ser, Thr, Tyr) | Fmoc | peptide.comiris-biotech.de |
Applications in Solution-Phase Peptide Synthesis
While solid-phase peptide synthesis (SPPS) is widely used, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex or modified peptides. researchgate.net this compound and its enantiomerically pure counterparts are frequently utilized in solution-phase synthesis. peptide.comresearchgate.net
The general principle involves the coupling of an N-protected amino acid (like Z-Asp-OH) to the free amino group of another amino acid or peptide, whose carboxyl group is protected. researchgate.net The reaction is typically mediated by a coupling reagent to activate the carboxyl group of the N-protected amino acid. After the coupling reaction, the N-terminal protecting group of the resulting dipeptide is removed, and the cycle can be repeated to elongate the peptide chain. researchgate.net
Chemo-Enzymatic Synthesis of Peptides with Z-Asp-OH
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve efficient and selective peptide bond formation. psu.edu Enzymes, such as proteases, can be used to catalyze the formation of peptide bonds under mild conditions, often with high stereospecificity and regioselectivity, which minimizes the need for extensive side-chain protection. psu.edu
Z-Asp-OH has been successfully employed as a substrate in chemo-enzymatic peptide synthesis. For example, the precursor tripeptide of thymopentin (B1683142), Z-Asp-Val-Tyr-NH2, was synthesized using a combination of chemical and enzymatic methods. jlu.edu.cn In this approach, the dipeptide Val-Tyr-NH2 was first synthesized chemically. Then, a thermolysin enzyme was used to catalyze the coupling of Z-Asp-OH to Val-Tyr-NH2 in an aqueous/organic biphasic system, yielding the desired tripeptide. jlu.edu.cn Another study reported the synthesis of Z-Asp-Val-Tyr-OH, also a thymopentin precursor, where an alkaline protease (alcalase) was used to couple Z-Asp-OMe to a chemically synthesized Val-Tyr-OH dipeptide in a water-organic cosolvent system. nih.govtandfonline.com These examples highlight the utility of Z-protected aspartic acid derivatives in enzymatic peptide ligation under thermodynamic or kinetic control.
Synthesis of Complex Peptide Architectures Incorporating Aspartic Acid Residues
The incorporation of aspartic acid residues is crucial for the structure and function of many biologically active peptides. This compound serves as a key building block in the synthesis of such complex peptide architectures. The ability to selectively protect the N-terminus and the side-chain carboxyl group of aspartic acid allows for its strategic placement within a peptide sequence and for subsequent modifications.
The synthesis of complex peptides often involves a combination of solution-phase and solid-phase techniques, as well as fragment condensation strategies. researchgate.net In such approaches, protected peptide fragments are synthesized, purified, and then ligated together to form the final, larger peptide. Z-protected aspartic acid residues can be incorporated into these fragments, providing a stable protecting group that can be removed at a later stage of the synthesis.
Modification of Peptide Properties through Aspartic Acid Analogs
The properties of a peptide, such as its stability, conformation, and biological activity, can be fine-tuned by incorporating non-natural amino acid analogs. abyntek.comresearchgate.net Aspartic acid analogs, synthesized using this compound or its derivatives as starting materials, can be used to introduce specific chemical functionalities or to alter the peptide's backbone structure.
For example, the side chain of an aspartic acid residue within a peptide can be modified to introduce different functional groups, such as amides, esters, or even fluorescent labels. acs.org This can be achieved by selectively deprotecting the side-chain carboxyl group of an aspartic acid residue while the peptide is still attached to a solid support and then coupling the desired molecule. acs.org This approach allows for the creation of a diverse library of peptide analogs with modified properties. Furthermore, the incorporation of D-aspartic acid (from Z-D-Asp-OH) instead of the natural L-aspartic acid can significantly impact the peptide's three-dimensional structure and its susceptibility to enzymatic degradation, often leading to increased stability. nih.gov
Asymmetric Synthesis and Stereochemical Control
Asymmetric synthesis refers to chemical reactions that selectively produce one enantiomer or diastereomer of a chiral product. uwindsor.ca In peptide chemistry, controlling the stereochemistry of each amino acid residue is paramount, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure.
While this compound is a racemic mixture, its enantiomerically pure forms, Z-L-Asp-OH and Z-D-Asp-OH, are essential for stereocontrolled peptide synthesis. The use of enantiomerically pure starting materials is the most straightforward way to ensure the stereochemical integrity of the final peptide.
However, this compound can be used in asymmetric synthesis through processes like enzymatic resolution or by employing chiral auxiliaries. Enzymatic methods can selectively react with one enantiomer of the racemic mixture, allowing for the separation of the L- and D-forms. nih.gov For instance, an enzyme might specifically catalyze a reaction on Z-L-Asp-OH, leaving Z-D-Asp-OH unreacted.
In more complex synthetic strategies, the chirality of a molecule can be controlled by a chiral auxiliary, a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk While less common for a simple protected amino acid like this compound, the principles of asymmetric synthesis are central to the creation of complex molecules where new stereocenters are generated. For example, aspartic acid itself has been used as a chiral starting material to set the stereochemistry in the total synthesis of complex natural products like vindoline. nih.gov In such syntheses, the stereocenter of the starting aspartic acid derivative directs the formation of multiple new stereocenters throughout the synthetic sequence. nih.gov
Role of DL-Aspartic Acid Derivatives in Developing Asymmetric Transformations
DL-Aspartic acid derivatives, including N-protected forms like this compound, are pivotal in the advancement of asymmetric transformations. nih.govresearchgate.net These molecules function as chiral synthons or templates, where the existing stereocenter on the amino acid framework directs the stereochemical course of a reaction. renyi.humdpi.com In this strategy, the chiral auxiliary is temporarily integrated into a molecule to control the formation of new chiral centers during a reaction, after which it can be cleaved and potentially recycled. wikipedia.org
The use of aspartic acid derivatives as the chiral starting point is a common strategy for the total synthesis of complex natural products and other bioactive compounds. mdpi.com By modifying the two distinct carboxylic acid groups and the amine group, chemists can build intricate molecular architectures with precise stereochemical control. The development of efficient synthetic methods often relies on these foundational chiral molecules to produce specific enantiomers or diastereomers from achiral or racemic precursors. nih.gov For instance, N-substituted L-aspartic acids are recognized as important chiral building blocks for a range of pharmaceutically active molecules. researchgate.net
Investigation of Diastereoselective and Enantioselective Reactions
Diastereoselective and enantioselective reactions are processes that preferentially form one diastereomer or one enantiomer over another, respectively. msu.edu Such selectivity is crucial in modern organic synthesis, and derivatives of aspartic acid are frequently employed to achieve this control.
One notable example involves the functionalization of dianions derived from N-protected aspartic acid esters. Studies on the alkylation of N-benzyloxycarbonyl (Cbz or Z) aspartic acid esters have shown that high levels of 1,2-asymmetric induction can be achieved. rsc.org The reaction of these dianions with electrophiles can proceed with significant diastereoselectivity, which is influenced by factors such as the nature of the electrophile and the reaction work-up protocol. rsc.org
Furthermore, N-acyl-aspartic anhydrides serve as effective chiral building blocks, although their synthesis can sometimes lead to partial racemization if not performed under carefully controlled conditions. researchgate.net Aspartic acid derivatives have also been utilized in multicomponent reactions, such as the Ugi reaction, to construct molecules with multiple stereocenters in a single step. mdpi.com For example, using L-aspartic acid in a Ugi reaction with two equivalents of both an aldehyde and an isocyanide can yield complex linear compounds. mdpi.com
Chiral induction is the process by which a chiral feature within a substrate or reagent influences the stereochemical outcome of a reaction. msu.edupsu.edu In the context of this compound derivatives, the existing stereocenter at the α-carbon, in conjunction with the bulky N-benzyloxycarbonyl (Z) protecting group, creates a defined three-dimensional environment. This steric and electronic bias directs the approach of an incoming reactant to a specific face of the molecule. rsc.org
The mechanism often involves the formation of a rigid, chelated intermediate. For instance, when N-protected aspartic acid diesters are treated with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation can coordinate with both the enolate oxygen and the carbonyl oxygen of the N-protecting group, creating a conformationally restricted ring-like structure. This rigidity enhances the facial selectivity of the subsequent reaction with an electrophile, leading to a high degree of diastereoselectivity. rsc.org The stereochemical outcome—the ratio of the resulting diastereomers—is a direct consequence of the energy difference between the diastereomeric transition states. rsc.org The effectiveness of this induction is demonstrated by the high diastereomeric or enantiomeric excesses achieved in various transformations.
| Reaction Type | Chiral Source/Method | Stereochemical Outcome | Reference |
|---|---|---|---|
| α-Arylation | Clayden rearrangement via memory of chirality | Up to 99% ee | researchgate.net |
| Asymmetric Hydroamination | EDDS lyase biocatalyst on fumarate | >99% ee | researchgate.net |
| Addition to Hydrazones | Pd(TFA)₂ / Pyridine–hydrazone ligand | 96% to >99% ee | rsc.orgcsic.es |
| Radical Coupling | Fe(acac)₃ catalyzed radical addition to Ni(II) complex | High diastereoselectivity | ineosopen.org |
Catalytic Applications in Asymmetric Synthesis Involving Aspartic Acid Moieties
Beyond their use as stoichiometric chiral synthons, aspartic acid moieties are integral to the design of advanced asymmetric catalysts. nih.govacs.org Specifically, short peptide sequences containing an aspartic acid (Asp) residue have been developed as highly effective and selective catalysts for a variety of synthetic transformations. nih.govyale.edu
A prominent example is the development of an "aspartic acid/peracid catalytic shuttle" for asymmetric oxidation reactions. nih.govacs.org In this catalytic cycle, the carboxylic acid side chain of the aspartic acid residue is converted into a more reactive peroxy acid using an oxidant like hydrogen peroxide. nih.gov This peroxy acid then transfers an oxygen atom to a substrate, for example, in the epoxidation of an alkene. The surrounding peptide backbone creates a chiral pocket around the active site, enforcing a specific orientation of the substrate and leading to high enantioselectivity. acs.orgnih.gov
This catalytic platform is remarkably versatile. By simply altering the peptide sequence appended to the Asp residue, the catalyst's selectivity can be tuned to perform different types of transformations on the same substrate, including electrophilic alkene epoxidation and nucleophilic Baeyer–Villiger oxidations, with high levels of chemo-, regio-, and stereoselectivity. acs.orgresearchgate.net These peptide catalysts have been successfully applied to the late-stage molecular editing of complex bioactive molecules, demonstrating their potential for generating novel drug analogues. nih.govacs.org For example, the asymmetric N-oxidation of loratadine (B1675096) has been achieved with excellent enantiomeric ratios. yale.eduresearchgate.net
| Catalytic Reaction | Catalyst System | Substrate Example | Enantioselectivity (er/ee) | Reference |
|---|---|---|---|---|
| Asymmetric Epoxidation | Aspartic acid-containing peptide | Cyclohexene derivative | High ee | nih.gov |
| Asymmetric N-Oxidation | Aspartic acid-containing peptide | Loratadine | >99:1 er | yale.eduresearchgate.net |
| Enantioselective Sulfoxidation | Aspartic acid-containing peptides | Functionalized Thioethers | High ee | researchgate.net |
| Baeyer–Villiger Oxidation | Aspartic acid-containing peptide | Ketones | High regio- and stereoselectivity | acs.org |
Biological and Biochemical Investigations with Z Dl Asp Oh and Its Derivatives
Enzymatic and Biocatalytic Studies
The unique structure of aspartic acid derivatives allows for detailed investigations into enzyme function and mechanism. The presence of the protective "Z" group and the defined stereochemistry of the alpha-carbon are instrumental in probing the active sites of various enzymes.
Amino acid racemases are enzymes that catalyze the interconversion between L- and D-enantiomers of amino acids. frontiersin.org These enzymes are of significant interest as drug targets, particularly in bacteria where D-amino acids like D-Ala and D-Glu are essential components of the peptidoglycan cell wall. frontiersin.orgrsc.org Studies on racemases often utilize specific D- or L-amino acid substrates to characterize enzyme activity and specificity. For instance, a novel eukaryotic racemase from Aplysia californica, DAR1, has been shown to catalyze the racemization of both aspartate and serine enantiomers in a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent manner. nih.gov In contrast, some broad-specificity amino acid racemases, such as bsrV from Vibrio cholerae, are not active on negatively charged amino acids like aspartate (Asp) and glutamate (B1630785) (Glu). researchgate.net
Dehydrogenases are enzymes that oxidize a substrate by transferring hydrogen to an acceptor. nih.gov In the context of aspartate metabolism, L-aspartate-β-semialdehyde dehydrogenase (ASADH) is a critical enzyme found only in plants and microbes. nih.gov It catalyzes a key step in the aspartate biosynthetic pathway, which produces essential amino acids like lysine, methionine, threonine, and isoleucine. mdpi.comnih.gov The enzyme reduces aspartate-4-phosphate to aspartate semialdehyde using NADPH. nih.gov The investigation of ASADH often involves using aspartic acid analogs to understand its catalytic mechanism and to screen for potential inhibitors. nih.gov
| Enzyme Class | Specific Example | Function & Relevance to Aspartic Acid | Citations |
| Amino Acid Racemase | Aspartate Racemase | Catalyzes the interconversion of L-Asp and D-Asp. D-Asp is a known neurotransmitter/neuromodulator. | wikipedia.orgfrontiersin.org |
| Serine Racemase | Catalyzes the racemization of serine. Some eukaryotic racemases can act on both serine and aspartate. | nih.gov | |
| Dehydrogenase | L-aspartate-β-semialdehyde dehydrogenase (ASADH) | A key enzyme in the microbial and plant aspartate pathway, reducing an aspartate derivative to produce a precursor for essential amino acids. | nih.govnih.gov |
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. lumenlearning.com They are fundamental tools for studying enzyme function and are the basis for many pharmaceuticals. mdpi.com Inhibition can be reversible (competitive, non-competitive, mixed) or irreversible. lumenlearning.comresearchgate.net In competitive inhibition, an inhibitor structurally similar to the substrate competes for the same active site. lumenlearning.com
This principle of structural resemblance is known as substrate mimicry. nih.govresearchgate.net By mimicking the natural substrate, an inhibitor can bind to the enzyme's active site, preventing the actual substrate from binding and thus blocking the catalytic reaction. researchgate.net Aspartic acid derivatives like Z-DL-Asp-OH are used to develop substrate analogue inhibitors for enzymes within the aspartate metabolic pathway. nih.gov For example, structural analogs of the substrate for ASADH have been shown to be effective inhibitors, providing leads for the development of new antibiotics since this pathway is absent in humans. nih.gov Aspartic protease inhibitors (APIs) are another class of molecules that specifically block enzymes characterized by an aspartate residue in their active site. mdpi.com
| Inhibition Type | Description | Relevance to Aspartic Acid Derivatives | Citations |
| Competitive Inhibition | An inhibitor structurally resembling the substrate competes for the active site. | Derivatives of aspartic acid can act as competitive inhibitors for enzymes in its metabolic pathway, such as ASADH. | nih.govlumenlearning.com |
| Non-competitive Inhibition | An inhibitor binds to a site other than the active site, changing the enzyme's conformation. | Used in biochemical processes like feedback inhibition to regulate amino acid synthesis pathways. | lumenlearning.com |
| Irreversible Inhibition | An inhibitor covalently bonds to the active site, permanently inactivating the enzyme. | A general mechanism of enzyme inactivation by various poisons. | lumenlearning.com |
Aspartic acid is a central metabolite that connects numerous critical biochemical pathways. mdpi.comnih.gov Its carbon skeleton and amino group are utilized in a wide array of synthetic processes. In plants and microorganisms, aspartate is the common precursor for a family of essential amino acids, including methionine, threonine, isoleucine, and lysine. wikipedia.orgmdpi.com The investigation of these pathways is crucial for agricultural and pharmaceutical research.
In humans, while aspartate is non-essential, it plays indispensable roles. hmdb.ca It is a key metabolite in the urea (B33335) cycle, where it helps in the detoxification of ammonia, and it participates in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. wikipedia.orghmdb.camdpi.com Aspartate also donates a nitrogen atom for the synthesis of inosine, a precursor to purine (B94841) bases required for DNA and RNA synthesis. wikipedia.orghmdb.ca Furthermore, through the malate-aspartate shuttle, it is involved in transferring reducing equivalents into the mitochondria, which is essential for cellular respiration. hmdb.camdpi.com Studies using labeled aspartic acid derivatives help trace the flow of nitrogen and carbon through these interconnected metabolic networks.
| Metabolic Pathway | Role of Aspartic Acid | Organisms | Citations |
| Amino Acid Biosynthesis | Precursor to lysine, methionine, threonine, and isoleucine. | Plants, Microorganisms | wikipedia.orgmdpi.com |
| Urea Cycle | Metabolite that aids in the excretion of excess nitrogen. | Humans, Mammals | wikipedia.orghmdb.camdpi.com |
| Gluconeogenesis | Can be converted to oxaloacetate, a precursor for glucose synthesis. | Humans, Mammals | wikipedia.orgmdpi.com |
| Purine Synthesis | Donates a nitrogen atom for the formation of the purine ring. | Humans, Mammals | wikipedia.orghmdb.ca |
| Malate-Aspartate Shuttle | Carries reducing equivalents (NADH) across the mitochondrial membrane for ATP production. | Humans, Mammals | hmdb.camdpi.com |
Exploration in Peptide-Based Biomaterials and Therapeutics
The use of amino acids as building blocks extends beyond their natural roles in proteins. Protected amino acids like this compound are vital reagents in the chemical synthesis of peptides, which can be designed to have specific therapeutic or material properties. medchemexpress.com
Self-assembling peptides (SAPs) are short sequences of amino acids designed to spontaneously organize into ordered nanostructures, such as nanofibers, in an aqueous environment. dovepress.comfrontiersin.org These nanofibers can entangle to form a three-dimensional network that traps water, creating a hydrogel. dovepress.commdpi.com These hydrogels are structurally similar to the natural extracellular matrix (ECM) and are highly valued in tissue engineering and regenerative medicine for applications like 3D cell culture and drug delivery. dovepress.comfrontiersin.org
The self-assembly process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces between the peptide chains. mdpi.com The sequence of amino acids is critical; often, peptides with alternating hydrophobic and hydrophilic (including charged) residues are used. dovepress.com Aspartic acid, with its negatively charged side chain, is a hydrophilic residue that can be incorporated into SAP sequences to control assembly and hydrogel properties. acs.org For instance, the integration of the Leu-Asp-Val (LDV) motif into a self-assembling sequence can create bioactive hydrogels that promote cell attachment. acs.org
| Feature | Description | Relevance of Aspartic Acid | Citations |
| Driving Forces | Self-assembly is driven by non-covalent forces like hydrophobic interactions, hydrogen bonds, and electrostatic interactions. | The charged aspartic acid side chain contributes to electrostatic interactions and hydrophilicity. | mdpi.com |
| Structure | Peptides form secondary structures (e.g., β-sheets) that assemble into nanofibers, which then form a 3D hydrogel network. | Aspartic acid can be placed strategically in a sequence to promote the formation of amphiphilic β-sheets. | dovepress.com |
| Properties | Biocompatible, biodegradable, and tunable mechanical stability. Mimics the natural extracellular matrix (ECM). | Incorporation of bioactive motifs containing aspartic acid (e.g., LDV, RGD) can enhance cell adhesion and biological function. | dovepress.comacs.org |
| Applications | Tissue engineering, 3D cell culture, controlled drug release, wound healing. | Hydrogels containing aspartic acid-based motifs can be designed for specific therapeutic applications like skin regeneration. | dovepress.comfrontiersin.orgacs.org |
Bioactive peptides are specific protein fragments that have a positive impact on body functions or conditions and may ultimately influence health. researchgate.net They can be encrypted within parent proteins and released through enzymatic hydrolysis or produced via chemical synthesis. researchgate.netnih.gov These peptides can exhibit a wide range of activities, including antihypertensive, antioxidant, antimicrobial, and immunomodulatory effects. researchgate.netxiahepublishing.commdpi.com
Aspartic acid is a component of many known bioactive peptides. A famous example is Aspartame (N-L-α-aspartyl-L-phenylalanine 1-methyl ester), an artificial sweetener. The development of new bioactive peptides often involves screening protein hydrolysates or using bioinformatics tools to identify potential active sequences. xiahepublishing.commdpi.com Once identified, these peptides can be synthesized for further study. For example, peptides that inhibit angiotensin-converting enzyme (ACE) are sought for their antihypertensive effects, while others that inhibit dipeptidyl peptidase IV (DPP-IV) are investigated for the management of diabetes. mdpi.com The specific sequence and amino acid composition, including the presence of residues like aspartic acid, are critical for the peptide's biological activity. nih.gov
| Bioactive Peptide Function | Mechanism of Action | Role of Aspartic Acid-Containing Peptides | Citations |
| Antihypertensive | Inhibition of enzymes like Angiotensin-Converting Enzyme (ACE). | Many ACE-inhibitory peptides have been identified from natural sources and can be synthesized. | nih.govmdpi.com |
| Antidiabetic | Inhibition of enzymes such as α-glucosidase or Dipeptidyl Peptidase IV (DPP-IV). | Peptides from various food sources have shown potential for inhibiting enzymes involved in glucose metabolism. | mdpi.com |
| Antioxidant | Neutralization of free radicals, chelation of metal ions. | Peptides containing specific amino acid sequences can effectively reduce oxidative stress. | researchgate.netxiahepublishing.com |
| Antimicrobial | Disruption of microbial cell membranes or inhibition of essential cellular processes. | Certain peptide sequences exhibit potent activity against bacteria. | xiahepublishing.commdpi.com |
Incorporation into Lipodepsipeptides and Antimicrobial Agents
Lipodepsipeptides are a class of microbial secondary metabolites known for their potent antimicrobial properties. nih.gov These molecules typically consist of a lipid tail attached to a cyclic peptide core. The amino acid composition of this peptide core is crucial for its biological activity. While this compound itself is a protected amino acid used in synthesis, the incorporation of aspartic acid residues is a noted feature in some lipopeptide antibiotics.
For instance, the friulimicin family of lipopeptide antibiotics, produced by Actinoplanes friuliensis, primarily contains methylaspartic acid. However, a minor fraction of these naturally occurring antibiotics incorporates aspartic acid instead, suggesting a degree of flexibility in the biosynthetic machinery. asm.org This highlights the potential for aspartic acid and its derivatives to be integrated into such antimicrobial scaffolds.
The synthesis of novel antimicrobial peptides often involves the use of protected amino acids to control the sequence and structure of the final product. hilarispublisher.com The benzyloxycarbonyl (Cbz or Z) group in this compound is a widely used amine protecting group in peptide synthesis. ontosight.ainih.gov Its presence allows for the selective formation of peptide bonds, preventing unwanted side reactions. ontosight.ai After the peptide chain is assembled, the Z-group can be removed to yield the final, active peptide.
The use of D-amino acids in antimicrobial peptides is a well-established strategy to enhance their stability against enzymatic degradation by proteases. peptide.comnih.gov Since this compound is a racemic mixture, it contains both the D- and L-enantiomers of aspartic acid. The incorporation of D-aspartic acid can lead to peptides with increased resistance to proteolysis, a desirable characteristic for therapeutic agents. nih.gov
Table 1: Examples of Lipopeptide Families and their Characteristics
| Lipopeptide Family | Producing Organism | Key Structural Features | Noted Biological Activity |
| Surfactin | Bacillus subtilis | Heptapeptide with a β-hydroxy fatty acid | Antibacterial, Antifungal nih.gov |
| Iturin | Bacillus subtilis | Heptapeptide with a β-amino fatty acid | Potent antifungal nih.gov |
| Fengycin | Bacillus subtilis | Decapeptide with a β-hydroxy fatty acid | Antifungal nih.gov |
| Friulimicin | Actinoplanes friuliensis | Decapeptide with an exocyclic acylated amino acid | Antibacterial against resistant strains asm.org |
Peptides for Enhanced Cellular Uptake
The delivery of therapeutic molecules into cells is a major challenge in drug development. Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various cargo molecules. mdpi.com The design of CPPs often involves the strategic use of charged and hydrophobic amino acids.
Furthermore, the incorporation of D-amino acids, which are present in the racemic this compound, is a known strategy to enhance the stability and, in some cases, the uptake efficiency of CPPs. nih.gov Peptides containing D-amino acids are less susceptible to degradation by cellular proteases, which can increase their half-life and improve their chances of reaching their intracellular target. nih.gov
The benzyloxycarbonyl (Z) protecting group itself is hydrophobic. While typically removed in the final peptide, its influence during synthesis and purification is significant. The strategic placement of hydrophobic and hydrophilic residues is a key aspect of designing amphipathic CPPs, which are known for their efficient membrane translocation. mdpi.com
Peptide Analogs for Cancer Research
Peptide analogs are being extensively investigated as potential therapeutics and diagnostic agents in cancer research. nih.gov These peptides can be designed to target specific receptors on cancer cells, disrupt tumor cell membranes, or inhibit angiogenesis. nih.govchapman.edu
The synthesis of these peptide analogs often relies on the use of protected amino acids like this compound to build the desired sequence. ontosight.ai The tripeptide Arg-Gly-Asp (RGD) is a well-known motif that binds to integrin receptors, which are often overexpressed on cancer cells. mdpi.com The aspartic acid residue is crucial for this interaction. The development of RGD-based peptide drugs involves the use of protected aspartic acid derivatives during synthesis.
The inclusion of D-amino acids from a racemic mixture like this compound can be advantageous in cancer research. Peptides containing D-amino acids can exhibit increased stability and a longer duration of action, which is beneficial for therapeutic applications. peptide.com Moreover, the altered stereochemistry can sometimes lead to enhanced binding affinity or altered selectivity for specific receptor subtypes. units.it
Table 2: Examples of Peptide Motifs in Cancer Research
| Peptide Motif | Target | Relevance in Cancer |
| RGD (Arg-Gly-Asp) | Integrin Receptors | Tumor angiogenesis and metastasis chapman.edumdpi.com |
| NGR (Asn-Gly-Arg) | Aminopeptidase N (CD13) | Tumor angiogenesis jst.go.jp |
| LHRH Analogs | LHRH Receptors | Prostate, breast, and ovarian cancers jst.go.jp |
Racemic Amino Acids in Biological Systems Research
The use of racemic mixtures of amino acids, such as DL-aspartic acid, provides a valuable tool for investigating the role of stereochemistry in biological processes.
Studies on D-Amino Acid Incorporation into Peptides and Proteins
While the central dogma of molecular biology dictates that ribosomes incorporate L-amino acids into proteins, the presence of D-amino acids in naturally occurring peptides and proteins is well-documented. nih.govresearchgate.net These D-amino acids can be introduced through post-translational modifications or, in some microorganisms, via non-ribosomal peptide synthesis. researchgate.net
Research has shown that the incorporation of D-amino acids can have profound effects on the structure, function, and stability of peptides. peptide.comunits.it For example, the presence of D-amino acids can induce specific secondary structures, such as β-turns, and can protect peptides from degradation by proteases. units.it This increased stability is a significant advantage for the development of peptide-based drugs. peptide.com
Studies involving the synthesis of peptides with racemic amino acids allow for the investigation of the differential effects of L- and D-enantiomers within the same peptide sequence. ingentaconnect.com This can provide insights into enzyme-substrate interactions, receptor binding, and the structural requirements for biological activity. The use of this compound in peptide synthesis allows for the introduction of both D- and L-aspartic acid, enabling the study of the impact of this specific amino acid's stereochemistry on the properties of the resulting peptide.
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
| N-benzyloxycarbonyl-DL-aspartic acid | This compound |
| Arginine | Arg |
| Glycine | Gly |
| Aspartic Acid | Asp |
| Asparagine | Asn |
| Methylaspartic Acid | - |
| Arg-Gly-Asp | RGD |
| Asn-Gly-Arg | NGR |
| Luteinizing hormone-releasing hormone | LHRH |
| D-alanine | D-Ala |
| D-glutamic acid | D-Glu |
| D-serine | D-Ser |
| D-aspartic acid | D-Asp |
| D-phenylalanine | D-Phe |
| L-aspartic acid | L-Asp |
| L-alanine | L-Ala |
| L-glutamic acid | L-Glu |
| L-serine | L-Ser |
| L-phenylalanine | L-Phe |
| Surfactin | - |
| Iturin | - |
| Fengycin | - |
| Friulimicin | - |
| Cell-penetrating peptides | CPPs |
| Benzyloxycarbonyl | Cbz or Z |
The exploration of amino acids and their chemically modified variants is a cornerstone of advancements in biochemistry and pharmaceutical science. Among these, N-benzyloxycarbonyl-DL-aspartic acid, commonly referred to as this compound, stands out as a pivotal building block in the precise chemical synthesis of peptides and other biologically active molecules. ontosight.ai This article delves into the multifaceted biological and biochemical applications of this compound and its derivatives. The focus is specifically on their role in the creation of antimicrobial agents, the development of peptides designed for improved cellular entry, and the generation of peptide analogs for cancer research. Additionally, the broader implications of employing racemic amino acids in the study of biological systems are examined.
Development of Bioactive Peptides and Analogs
Incorporation into Lipodepsipeptides and Antimicrobial Agents
Lipodepsipeptides represent a significant class of natural products synthesized by microorganisms, renowned for their strong antimicrobial capabilities. nih.gov Structurally, they are characterized by a lipid portion linked to a cyclic peptide chain. The specific sequence and nature of the amino acids within this peptide ring are critical determinants of the molecule's biological function. While this compound is a synthetically protected amino acid, the inclusion of aspartic acid residues is a known characteristic of certain lipopeptide antibiotics.
A notable example is the friulimicin family of antibiotics, which are produced by the bacterium Actinoplanes friuliensis. asm.org Although these lipopeptides primarily feature methylaspartic acid, a smaller subset incorporates aspartic acid, indicating a degree of adaptability within the bacterial synthetic pathways. asm.org This observation underscores the potential for aspartic acid and its derivatives to be integrated into such antimicrobial frameworks.
The creation of new antimicrobial peptides frequently necessitates the use of protected amino acids to ensure the correct sequence and structure of the final molecule. hilarispublisher.com The benzyloxycarbonyl (Cbz or Z) group present in this compound is a classic and effective protecting group for the amine function in peptide synthesis. ontosight.ainih.gov Its use facilitates the controlled formation of peptide bonds, thereby preventing undesired chemical reactions. ontosight.ai Once the peptide chain has been assembled, the Z-group can be chemically removed to yield the active peptide.
A well-established method for increasing the resistance of antimicrobial peptides to degradation by enzymes (proteases) is the incorporation of D-amino acids. peptide.comnih.gov As a racemic mixture, this compound provides both the D- and L-forms of aspartic acid. The introduction of D-aspartic acid into a peptide sequence can result in a molecule with enhanced stability against proteolysis, a highly sought-after feature for therapeutic agents. nih.gov
Table 1: Examples of Lipopeptide Families and their Characteristics
| Lipopeptide Family | Producing Organism | Key Structural Features | Noted Biological Activity |
|---|---|---|---|
| Surfactin | Bacillus subtilis | Heptapeptide with a β-hydroxy fatty acid | Antibacterial, Antifungal nih.gov |
| Iturin | Bacillus subtilis | Heptapeptide with a β-amino fatty acid | Potent antifungal nih.gov |
| Fengycin | Bacillus subtilis | Decapeptide with a β-hydroxy fatty acid | Antifungal nih.gov |
| Friulimicin | Actinoplanes friuliensis | Decapeptide with an exocyclic acylated amino acid | Antibacterial against resistant strains asm.org |
Peptides for Enhanced Cellular Uptake
A primary obstacle in the development of new drugs is ensuring their effective delivery into target cells. Cell-penetrating peptides (CPPs) are short amino acid chains that have the ability to cross cell membranes, thereby acting as vehicles for the intracellular delivery of therapeutic cargo. mdpi.com The design of effective CPPs often involves a careful balance of charged and water-repelling (hydrophobic) amino acids.
Moreover, the inclusion of D-amino acids, which are a component of the racemic this compound, is a recognized strategy for improving the stability and sometimes the cellular uptake of CPPs. nih.gov Peptides that contain D-amino acids are more resistant to being broken down by cellular enzymes, which can prolong their functional lifetime and increase their effectiveness. nih.gov
The benzyloxycarbonyl (Z) group itself possesses hydrophobic properties. While it is typically removed to produce the final active peptide, its presence is crucial during the synthesis and purification stages. The strategic arrangement of hydrophobic and hydrophilic (water-attracting) regions is fundamental to the design of amphipathic CPPs, which are known for their high efficiency in crossing cell membranes. mdpi.com
Peptide Analogs for Cancer Research
Peptide analogs are a subject of intense investigation in the field of cancer research, with potential applications as both therapeutic agents and diagnostic tools. nih.gov These peptides can be engineered to perform various functions, such as targeting specific receptors found on the surface of cancer cells, disrupting the integrity of tumor cell membranes, or inhibiting the formation of new blood vessels that supply tumors (angiogenesis). nih.govchapman.edu
The synthesis of these specialized peptide analogs frequently employs protected amino acids like this compound to construct the precise amino acid sequence. ontosight.ai A prominent example is the tripeptide motif Arg-Gly-Asp (RGD), which is known to bind to integrin receptors that are often present at high levels on cancer cells. mdpi.com The aspartic acid residue is a critical component of this binding interaction. Consequently, the development of RGD-based cancer drugs involves the use of protected forms of aspartic acid during their synthesis.
The availability of D-amino acids from a racemic source such as this compound can be particularly beneficial in this context. Peptides containing D-amino acids may exhibit greater stability and a longer duration of therapeutic action. peptide.com Furthermore, the altered three-dimensional structure (stereochemistry) resulting from the inclusion of a D-amino acid can sometimes lead to improved binding affinity or a change in selectivity for different receptor subtypes. units.it
Table 2: Examples of Peptide Motifs in Cancer Research
| Peptide Motif | Target | Relevance in Cancer |
|---|---|---|
| RGD (Arg-Gly-Asp) | Integrin Receptors | Tumor angiogenesis and metastasis chapman.edumdpi.com |
| NGR (Asn-Gly-Arg) | Aminopeptidase N (CD13) | Tumor angiogenesis jst.go.jp |
| LHRH Analogs | LHRH Receptors | Prostate, breast, and ovarian cancers jst.go.jp |
Racemic Amino Acids in Biological Systems Research
The utilization of racemic mixtures of amino acids, which contain equal amounts of the D- and L-forms like DL-aspartic acid, serves as an invaluable method for exploring the significance of stereochemistry in biological functions.
Studies on D-Amino Acid Incorporation into Peptides and Proteins
While the fundamental principles of molecular biology establish that ribosomes exclusively use L-amino acids to build proteins, the existence of D-amino acids in naturally occurring peptides and proteins is a well-established fact. nih.govresearchgate.net These D-amino acids can be incorporated into biological molecules through enzymatic modifications after the peptide chain is synthesized (post-translational modifications) or, in certain microorganisms, through an alternative synthesis pathway known as non-ribosomal peptide synthesis. researchgate.net
Scientific research has demonstrated that the inclusion of D-amino acids can significantly influence the structure, function, and stability of peptides. peptide.comunits.it For instance, D-amino acids can promote the formation of specific structural motifs, such as β-turns, and can shield peptides from being degraded by proteases. units.it This enhanced stability is a major asset in the creation of peptide-based medications. peptide.com
Computational Studies and Molecular Modeling of Z Dl Asp Oh
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, offering a view of its movements and interactions. mdpi.com These simulations are foundational for understanding how a molecule like Z-DL-Asp-OH behaves in a biological context. researchgate.net Starting with an initial structure, MD simulations calculate the trajectories of atoms and molecules over time, providing a detailed picture of conformational dynamics and stability. mdpi.comnih.gov
The flexibility of this compound is central to its function and interactions. The molecule possesses several rotatable bonds, allowing it to adopt numerous conformations in solution. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.
Analysis of the simulation trajectory would reveal the dynamics of key structural features, such as the orientation of the benzyloxycarbonyl (Z) group relative to the aspartic acid backbone and the flexibility of the side-chain carboxyl group. The stability of these conformations is influenced by intramolecular hydrogen bonds and steric effects. For instance, simulations can quantify the likelihood of hydrogen bonding between the amide proton and the carbonyl oxygens of the protecting group or the carboxylic acid moieties. lu.se
Table 1: Illustrative Conformational Parameters for this compound from a Hypothetical MD Simulation
| Dihedral Angle | Description | Predicted Stable Conformations (Degrees) | Associated Energy (kcal/mol) |
|---|---|---|---|
| ω (C-N-Cα-Cβ) | Rotation around the N-Cα bond | ~60°, ~180°, ~-60° (gauche+, anti, gauche-) | Variable, depends on solvent and other torsions |
| φ (C-O-C-N) | Rotation within the benzyloxycarbonyl group | ~180° (trans) | Generally planar for amide bond stability |
| χ1 (N-Cα-Cβ-Cγ) | Side-chain rotation | Multiple stable rotamers | Key for interaction with target binding pockets |
The interaction of this compound with its environment is critical for its solubility and bioavailability. MD simulations in an explicit solvent, such as water, can detail the formation and dynamics of the hydration shell around the molecule. wjarr.com These simulations analyze the number and lifetime of hydrogen bonds between the solute's polar groups (carboxyls, amide) and surrounding water molecules. researchgate.net
The hydrophobic phenyl ring of the Z-group would likely induce a structured cage of water molecules around it, a phenomenon known as the hydrophobic effect. Conversely, the carboxylic acid groups and the amide linkage would form strong, directional hydrogen bonds with water. wjarr.comsemanticscholar.org Understanding these solute-solvent interactions is crucial for predicting how the molecule partitions between aqueous and lipid environments. wjarr.com
Quantum Chemical Calculations
Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a detailed description of the electronic properties of a molecule. nih.govqulacs.org These methods are essential for understanding chemical reactivity and the nature of intermolecular interactions at a fundamental level. aip.org
Quantum chemical calculations can determine the distribution of electrons within the this compound molecule, which is key to its reactivity. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict where the molecule is most likely to act as an electron donor or acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. researchgate.netresearchgate.net
An electrostatic potential (ESP) map can also be generated, visualizing the electron-rich and electron-poor regions of the molecule. For this compound, negative potential (red) would be expected around the carboxyl oxygen atoms, indicating sites susceptible to electrophilic attack, while positive potential (blue) would be found near the acidic protons. researchgate.net This information is vital for predicting how the molecule will interact with other molecules, such as enzyme active sites. nih.govxmu.edu.cn Total OH reactivity, the total pseudo-first-order loss rate coefficient describing the removal of OH radicals, can also be predicted. copernicus.orgcopernicus.orgnoaa.gov
Table 2: Predicted Quantum Chemical Properties for this compound
| Property | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | Localized on the phenyl ring and carboxyl groups | Region most likely to donate electrons |
| LUMO Energy | Localized on the carbonyl groups and phenyl ring | Region most likely to accept electrons |
| HOMO-LUMO Gap | Relatively large, indicating good kinetic stability | Indicator of chemical reactivity |
| Dipole Moment | Significant, due to polar carboxyl and amide groups | Influences solubility and intermolecular forces |
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. innovareacademics.inmdpi.com This method is instrumental in drug discovery for screening potential inhibitors. dergipark.org.tr Given its structure as a protected amino acid, this compound could be docked into the active sites of enzymes that process aspartic acid or related substrates to predict its binding affinity and mode. semanticscholar.org
Docking simulations of this compound with a target enzyme would involve placing the ligand into the binding site and scoring different poses based on factors like intermolecular forces and conformational energy. researchgate.netmdpi.com The aspartic acid portion of the molecule could form hydrogen bonds and salt bridges with complementary residues in an active site, such as arginine or lysine. mdpi.comnih.gov The benzyloxycarbonyl group could form hydrophobic or π-stacking interactions with nonpolar residues like phenylalanine or tryptophan. nih.gov
These studies can elucidate potential inhibition mechanisms. nih.govembopress.org For example, if this compound binds tightly to the active site of an enzyme, it could act as a competitive inhibitor, preventing the natural substrate from binding. researchgate.net The binding energy calculated from docking provides an estimate of the ligand's affinity for the target. mdpi.com Further analysis of the docked complex can reveal key interactions that stabilize the ligand-enzyme complex, guiding the design of more potent inhibitors. acs.org
Docking Studies with Biological Targets
Cheminformatics and QSAR/QSPR Applications
Cheminformatics provides essential tools for managing and analyzing chemical data, which is fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. These computational methodologies aim to build mathematical models that correlate the structural or physicochemical properties of molecules with their biological activities or physical properties, respectively. jocpr.comnih.govwiley.com For a compound like this compound (N-benzyloxycarbonyl-DL-aspartic acid), which serves as a protected amino acid building block in chemical synthesis, QSAR and QSPR are generally not applied to the molecule itself. Instead, these techniques are used on the larger, final molecules, such as peptides or drug candidates, that are synthesized using this compound. nih.govacs.orgresearchgate.net
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. wiley.comucsb.edu The development of robust QSAR/QSPR models is critically dependent on the calculation and selection of relevant descriptors. nih.govmdpi.com These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic, each capturing unique information about the molecule. For this compound, these descriptors quantify the influence of its constituent parts: the aspartic acid core, the two carboxylic acid groups, and the N-terminal benzyloxycarbonyl (Z) protecting group.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Value | Source |
|---|---|---|---|
| Physicochemical | Molecular Weight | 267.23 g/mol | nih.gov |
| XLogP3 | 0.6 | nih.gov | |
| Topological Polar Surface Area (TPSA) | 112.93 Ų | ||
| Constitutional | Heavy Atom Count | 19 | nih.gov |
| Rotatable Bond Count | 6 | ||
| Hydrogen Bonding | Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 6 | nih.gov | |
| Structural | IUPAC Name | 2-(phenylmethoxycarbonylamino)butanedioic acid | nih.gov |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | nih.gov | |
| InChIKey | XYXYXSKSTZAEJW-UHFFFAOYSA-N | nih.gov |
This table presents a selection of computationally derived molecular descriptors for this compound, sourced from public chemical databases.
Table 2: Common Classes of Molecular Descriptors in QSAR/QSPR
| Descriptor Class | Description | Examples |
|---|---|---|
| Constitutional (1D) | Based on molecular formula, describing atom and bond counts. | Molecular Weight, Atom Count, Rotatable Bond Count |
| Topological (2D) | Describe atom connectivity and branching. | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical (3D) | Describe the 3D geometry of the molecule. | Molecular Surface Area, Molecular Volume, Radius of Gyration |
| Electronic (Quantum-Chemical) | Describe the electronic structure of the molecule. | HOMO/LUMO Energies, Dipole Moment, Partial Charges |
| Physicochemical | Describe properties like lipophilicity and polarity. | LogP, Polarizability, Topological Polar Surface Area (TPSA) |
This table outlines the major categories of molecular descriptors used to build predictive QSAR and QSPR models.
Predictive modeling leverages molecular descriptors and statistical or machine learning algorithms to forecast the biological and physicochemical properties of molecules, playing a crucial role in modern drug discovery and protein engineering. azorobotics.comresearchgate.net
A key application is in lead optimization, where computational models guide the modification of a lead compound to improve its potency and pharmacokinetic properties. The choice of building block is critical. For instance, in the development of STAT3 inhibitors, replacing an alanine-based linker with an aspartic acid-based linker resulted in reduced binding affinity, a structure-activity relationship that can be rationalized and potentially predicted by molecular docking and QSAR models.
In Protein Engineering: Protein engineering aims to design new proteins or modify existing ones to enhance their function, stability, or specificity. nih.gov This field heavily relies on computational modeling to predict how changes in the amino acid sequence will affect the protein's three-dimensional structure and function. Aspartic acid is a functionally important residue, often involved in active sites and protein-protein interactions due to its acidic side chain's ability to form salt bridges and hydrogen bonds. researchgate.net
The role of this compound in this context is indirect but vital. It is used in the chemical synthesis of peptides and proteins, particularly through solid-phase peptide synthesis (SPPS). amidetech.com The benzyloxycarbonyl (Z) group protects the alpha-amino group, preventing unwanted side reactions during peptide bond formation. acs.org Computational tools can be used to design a target peptide sequence with desired properties, and this compound and other protected amino acids are the chemical tools used to construct it. mdpi.com Deep learning models have even been developed to predict and optimize the efficiency of peptide synthesis itself by analyzing data from deprotection steps, including those involving Fmoc-protected aspartic acid derivatives. amidetech.com This integration of predictive modeling into the synthesis process helps ensure that the computationally designed protein can be successfully created in the lab.
Q & A
Q. How should researchers navigate conflicting safety data for this compound in laboratory handling?
- Risk Mitigation : Consult GHS-compliant safety data sheets (SDS) for PPE recommendations (e.g., nitrile gloves, fume hood use). Cross-reference toxicity data with PubChem or ECOTOX and document hazard controls in protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
